

# A-83016F (CAS: 142435-72-1): A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: A-83016F

Cat. No.: B1664751

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **A-83016F**, a member of the aurodox family of antibiotics. The information is compiled for an audience with a technical background in drug development and life sciences research.

## Core Compound Information

**A-83016F** is an antibiotic produced by an unidentified actinomycete, designated A83016.[1][2] First reported in 1992, its structure and relative stereochemistry were determined using NMR analysis of the parent compound and its diacetate derivative.[1][2] It belongs to the elfamycin family of antibiotics, a group known for their activity against Gram-positive bacteria.[3]

| Property          | Value                  | Source |
|-------------------|------------------------|--------|
| CAS Number        | 142435-72-1            | [4]    |
| Molecular Formula | C37H55NO10             | [4]    |
| Molecular Weight  | 673.8 g/mol            | [4]    |
| Source            | Streptomyces sp.       | [2]    |
| Appearance        | Light tan to tan solid |        |
| Purity            | >95% by HPLC           |        |
| Solubility        | Soluble in DMSO        | [2]    |
| Storage           | -20°C                  | [4]    |

## Biological Activity

**A-83016F** has demonstrated weak antimicrobial activity against a panel of Gram-positive bacteria.[1][2] The minimum inhibitory concentrations (MICs) are summarized in the table below.

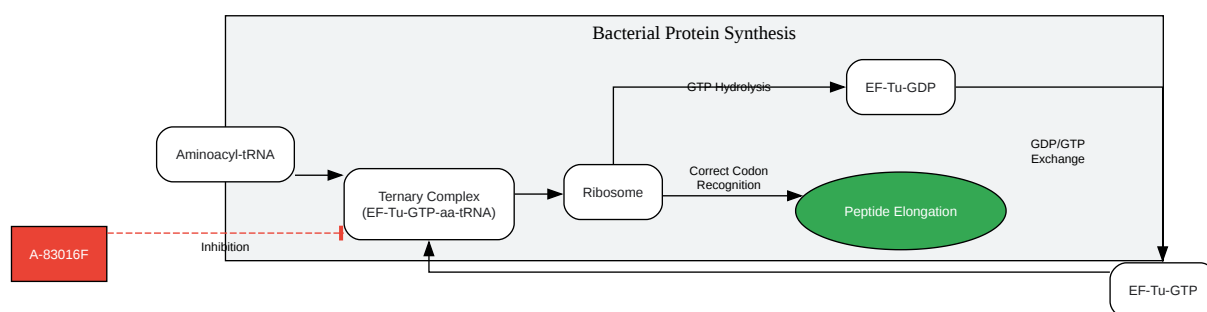
| Organism           | MIC (µg/mL) |
|--------------------|-------------|
| S. pneumoniae PARK | 16          |
| S. pyogenes        | 32          |
| H. influenzae      | 64          |

## Mechanism of Action

As a member of the elfamycin and aurodox family of antibiotics, **A-83016F** is presumed to exert its antibacterial effect through the inhibition of bacterial protein synthesis. The primary target of this class of antibiotics is the elongation factor Tu (EF-Tu), a crucial protein involved in the elongation phase of translation.[5][6][7][8]

The proposed mechanism involves the binding of **A-83016F** to EF-Tu, which stabilizes the EF-Tu-GTP-aminoacyl-tRNA complex. This stabilization prevents the release of EF-Tu from the

ribosome after GTP hydrolysis, effectively stalling protein synthesis and leading to bacterial growth inhibition.[6][7]



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Proposed mechanism of action for **A-83016F**.

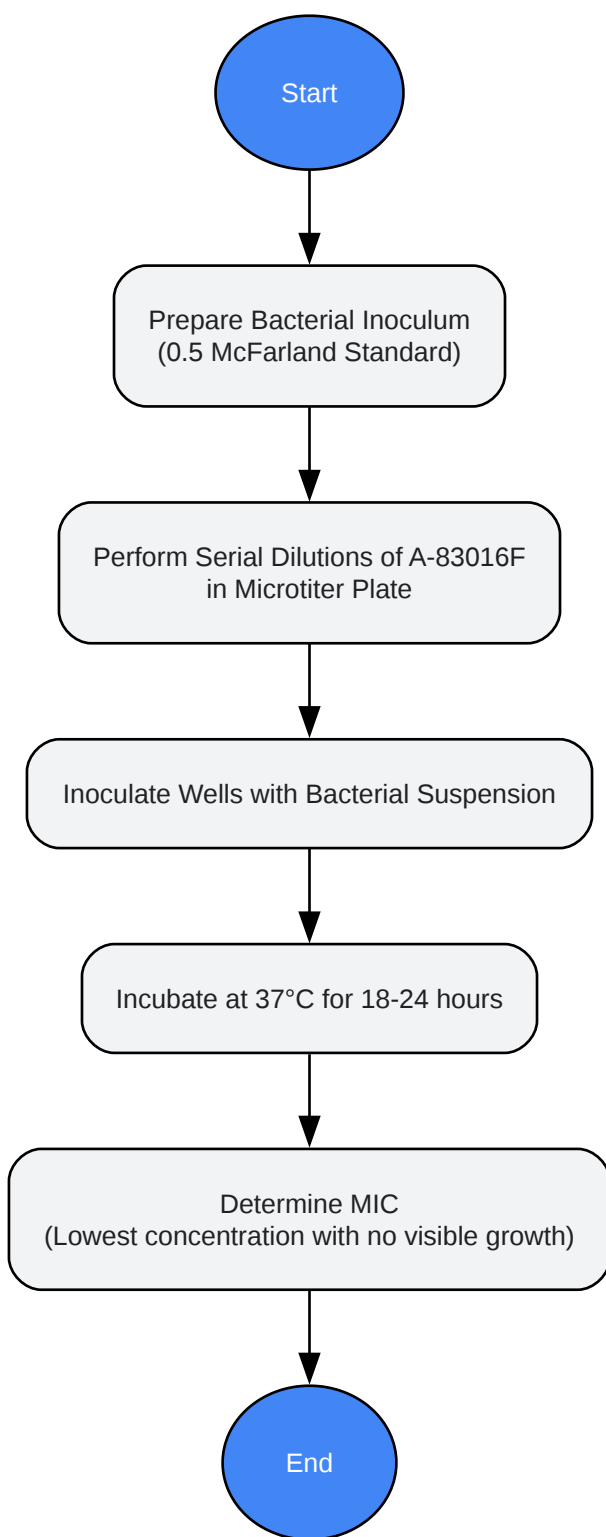
## Experimental Protocols

The following are generalized experimental protocols relevant to the characterization of **A-83016F**'s antibacterial activity. The specific details of the original experiments can be found in the primary literature (Smitka T.A., J. Antibiot. 1992, 45, 433).[1]

## Minimum Inhibitory Concentration (MIC) Assay

The MIC of **A-83016F** against various bacterial strains can be determined using the broth microdilution method, following established guidelines such as those from the Clinical and Laboratory Standards Institute (CLSI).

Workflow:



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Workflow for determining Minimum Inhibitory Concentration (MIC).

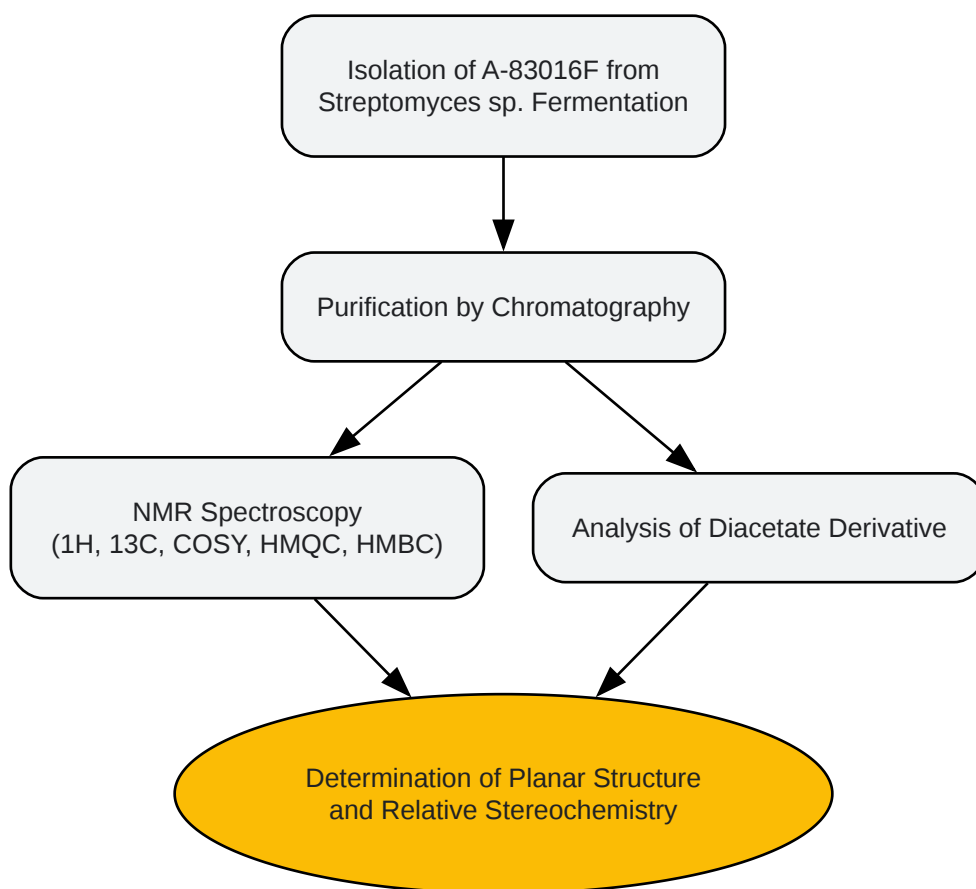
#### Detailed Steps:

- **Bacterial Culture:** The test bacteria are cultured in an appropriate broth medium to achieve logarithmic growth. The turbidity of the culture is then adjusted to match a 0.5 McFarland standard, which corresponds to approximately  $1-2 \times 10^8$  CFU/mL.
- **Compound Dilution:** **A-83016F** is serially diluted in a 96-well microtiter plate using a suitable broth medium.
- **Inoculation:** Each well is inoculated with the standardized bacterial suspension.
- **Incubation:** The plate is incubated at 37°C for 18-24 hours.
- **Data Analysis:** The MIC is determined as the lowest concentration of **A-83016F** that completely inhibits the visible growth of the bacteria.

## Structure Elucidation

The chemical structure of **A-83016F** was originally determined by Nuclear Magnetic Resonance (NMR) spectroscopy.<sup>[1]</sup> This involves a series of experiments to determine the connectivity and spatial arrangement of atoms within the molecule.

Logical Relationship for Structure Elucidation:



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Logical flow for the structure elucidation of **A-83016F**.

## Future Directions

While the primary mechanism of action for the aurodox family is established, further research could focus on several areas for **A-83016F**:

- **Confirmation of EF-Tu Binding:** Direct binding assays, such as surface plasmon resonance or isothermal titration calorimetry, could confirm the interaction between **A-83016F** and bacterial EF-Tu.
- **Spectrum of Activity:** A broader screening against a more diverse panel of clinically relevant Gram-positive and Gram-negative bacteria would provide a more complete picture of its antimicrobial potential.

- In Vivo Efficacy: Preclinical studies in animal models of bacterial infection are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of **A-83016F**.
- Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs of **A-83016F** could lead to the identification of more potent derivatives with improved pharmacological properties.

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